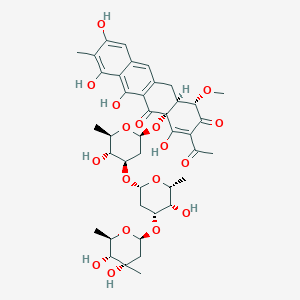

Premithramycin A3

Description

Properties

Molecular Formula |

C41H52O18 |

|---|---|

Molecular Weight |

832.8 g/mol |

IUPAC Name |

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-8-methyl-12,12a-dihydro-1H-tetracene-2,5-dione |

InChI |

InChI=1S/C41H52O18/c1-14-22(43)10-20-8-19-9-21-36(53-7)35(48)28(15(2)42)38(50)41(21,39(51)30(19)34(47)29(20)31(14)44)59-26-12-24(33(46)17(4)55-26)57-25-11-23(32(45)16(3)54-25)58-27-13-40(6,52)37(49)18(5)56-27/h8,10,16-18,21,23-27,32-33,36-37,43-47,49-50,52H,9,11-13H2,1-7H3/t16-,17-,18-,21+,23-,24-,25+,26+,27+,32+,33-,36+,37-,40+,41-/m1/s1 |

InChI Key |

NVPFAZNHCJWHCL-JUEXJKKASA-N |

SMILES |

CC1C(C(CC(O1)OC23C(CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O[C@H]6C[C@H]([C@H]([C@H](O6)C)O)O[C@H]7C[C@]([C@@H]([C@H](O7)C)O)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC23C(CC4=C(C2=O)C(=C5C(=C4)C=C(C(=C5O)C)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O |

Origin of Product |

United States |

Discovery and Characterization of Premithramycin A3

Historical Identification of Biosynthetic Precursors and Intermediates

The journey to identifying Premithramycin A3 is rooted in the broader investigation of mithramycin biosynthesis. Mithramycin, produced by the bacterium Streptomyces argillaceus, is an aromatic polyketide whose core structure is assembled from ten acetate (B1210297) units by a type II polyketide synthase. nih.govoup.comasm.org Early research established that the biosynthesis does not proceed directly to the final tricyclic drug but rather through a series of tetracyclic intermediates. acs.orgnih.govresearchgate.net

The elucidation of this pathway began with the identification of the initial tetracyclic aglycones, 4-demethylpremithramycinone (B1216148) (4-DPMC) and premithramycinone. nih.govnih.gov 4-DPMC is now recognized as a key early intermediate. nih.govresearchgate.net Its formation starts with the condensation of one acetyl-CoA and nine malonyl-CoA units, a process catalyzed by a suite of enzymes including the minimal polyketide synthase (MtmPKS), cyclases (MtmQ, MtmY), an acyl-CoA ligase (MtmL), and an oxygenase (MtmOII). nih.govresearchgate.netnih.gov

Following the assembly of the tetracyclic core, a series of "tailoring" steps occur. The first of these is a methylation reaction where the methyltransferase MtmMI converts 4-DPMC into premithramycinone. ebi.ac.uknih.gov This is followed by a sequence of glycosylation steps, where sugar moieties are attached to the tetracyclic core. nih.govoup.compsu.edu This sequential addition of sugars leads to the formation of a series of glycosylated intermediates. The generation of mutants blocked at different stages of the pathway has allowed for the isolation and characterization of these compounds, including:

Premithramycin A1 (containing one sugar moiety) nih.govacs.org

Premithramycin A2 (containing two sugar moieties) nih.govacs.org

This compound (containing three sugar moieties) nih.govacs.org

Further investigation using mutants deficient in other tailoring enzymes, such as the methyltransferase MtmMII, led to the accumulation of related intermediates like 9-demethylthis compound (9-DPMA3), highlighting a C-methylation step in the pathway. ebi.ac.ukontosight.ai The final stages of mithramycin biosynthesis involve the oxidative cleavage of the fourth ring of the fully glycosylated tetracyclic intermediate, premithramycin B. acs.orgnih.govresearchgate.net

| Key Biosynthetic Intermediates | Description |

| 4-demethylpremithramycinone (4-DPMC) | The initial stable tetracyclic aglycon formed by the polyketide synthase. nih.govresearchgate.netnih.gov |

| Premithramycinone | Formed by the 4-O-methylation of 4-DPMC. ebi.ac.uknih.gov |

| Premithramycin A1 | A tetracyclic intermediate with one sugar moiety attached. nih.gov |

| Premithramycin A2 | A tetracyclic intermediate with two sugar moieties attached. nih.gov |

| This compound | A tetracyclic intermediate with three sugar moieties attached. nih.gov |

| Premithramycin B | The fully glycosylated tetracyclic intermediate preceding ring cleavage. acs.orgnih.gov |

| 9-demethylthis compound (9-DPMA3) | An intermediate that accumulates in mutants lacking the 9-C-methyltransferase. ebi.ac.uk |

Isolation from Streptomyces Strains (e.g., Streptomyces argillaceus mutants)

This compound is not produced by wild-type Streptomyces argillaceus in significant quantities but is accumulated by specific mutant strains. ebi.ac.uknih.gov Its isolation was a direct result of targeted gene inactivation experiments aimed at deciphering the roles of specific enzymes in the mithramycin biosynthetic pathway. nih.gov

Researchers generated mutant strains of S. argillaceus, named M3G1 and M3G2, by independently inactivating two glycosyltransferase genes, mtmGI and mtmGII. nih.govasm.org These mutants were unable to produce the final mithramycin product. Instead, high-performance liquid chromatography (HPLC) analysis of their culture extracts revealed the accumulation of several biosynthetic intermediates. nih.govasm.org Among these was this compound, which was isolated from the culture supernatants of both mutant strains. nih.gov Similarly, a mutant in the methyltransferase gene mtmMII was found to accumulate 9-demethylthis compound. ebi.ac.uk

The general procedure for isolating these intermediates involves the following steps:

Cultivation: The mutant Streptomyces argillaceus strains are grown in a suitable production medium (e.g., modified R5 medium). nih.gov

Extraction: The culture supernatant is acidified (e.g., to pH 3.5 with formic acid) and extracted with an organic solvent like ethyl acetate. nih.gov

Purification: The compounds of interest are isolated from the crude extract using preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Initial Structural Elucidation and Confirmation Methodologies

The definitive structure of this compound was determined using a combination of physicochemical methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govasm.org

The structural puzzle was solved largely through comparative analysis. The NMR data of this compound were directly compared with those of the known intermediate, Premithramycin A2. nih.gov This comparison showed that both compounds shared an identical tetracyclic aglycone and two identical sugar units. The key difference was the presence of one additional sugar moiety in this compound. nih.gov

Further detailed NMR analysis, specifically 1H NMR coupling analysis, identified this third sugar as D-mycarose, which was expected based on the known structure of the final mithramycin molecule. nih.gov The precise attachment points and stereochemistry were confirmed using advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range couplings between protons and carbons, thereby establishing the connectivity of the sugar chain. nih.gov

Physicochemical properties were also used for characterization, as detailed in the table below.

| Methodology | Purpose | Details/Findings |

| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure, including the aglycone and attached sugars. | Comparison with Premithramycin A2 revealed an identical core with an additional D-mycarose sugar. nih.gov |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. asm.org | Provided the exact mass, confirming the addition of the third sugar moiety. |

| High-Performance Liquid Chromatography (HPLC) | To isolate the pure compound and determine its retention time. | Used for both preparative isolation and analytical characterization (relative retention time). nih.gov |

| Thin-Layer Chromatography (TLC) | To determine the compound's polarity and purity. | Rf values were determined on silica (B1680970) plates with a CHCl3/CH3COOH/CH3OH/H2O solvent system. nih.gov |

Biosynthesis Pathway of Premithramycin A3

Polyketide Synthase (PKS) Involvement in Aglycone Core Assembly

The biosynthesis of the aglycone core of Premithramycin A3 is a classic example of type II polyketide synthase (PKS) activity. nih.govnih.govmdpi.com These multienzyme complexes are responsible for the iterative condensation of simple acyl-CoA units to construct complex carbon skeletons. mdpi.comebi.ac.uk

Formation of Linear Decaketide Precursors

The process initiates with the formation of a linear decaketide chain by the minimal polyketide synthase MtmPKS. researchgate.netnih.gov This enzyme complex catalyzes the sequential condensation of ten acetate-derived units, likely from malonyl-CoA, onto a growing polyketide chain tethered to an acyl carrier protein (ACP). mdpi.commdpi.com The chain length is a critical determinant for the subsequent cyclization events and is dictated by the PKS machinery. mdpi.com

Enzymatic Cyclization and Aromatization Processes

Once the linear decaketide precursor is assembled, a series of cyclization and aromatization reactions occur to form the characteristic tetracyclic ring system. pnas.orgpsu.edu This intricate process is catalyzed by a suite of dedicated enzymes. The cyclase/aromatase MtmQ is proposed to catalyze the first ring cyclization (C7-C12). researchgate.netnih.govresearchgate.net Following this, the cyclase MtmY is responsible for the formation of the second and third rings (C5-C14; C3-C16). researchgate.netnih.gov The final, fourth ring (C1-C18) formation requires the action of MtmL and MtmX. researchgate.netnih.gov This ordered series of cyclizations transforms the flexible linear chain into a rigid, planar aromatic structure. nih.gov

Subsequent Oxygenation and Reduction Events

Following the core cyclization, the tetracyclic intermediate undergoes further modifications, including oxygenation and reduction events, to yield the stable tetracyclic intermediate, 4-demethyl-premithramycinone. nih.govresearchgate.net These reactions are catalyzed by specific tailoring enzymes. For instance, MtmOII is an oxygenase, and MtmTI/MtmTII are ketoreductases that contribute to this transformation. nih.govresearchgate.net These modifications are crucial for preparing the aglycone for subsequent glycosylation.

Role of Glycosyltransferases in Saccharide Chain Formation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor, typically a nucleotide sugar, to an acceptor molecule. cazypedia.orgwikipedia.orguzh.ch In the biosynthesis of this compound, GTs are responsible for attaching the deoxysugar chains to the aglycone core. nih.gov

Sequential Transfer of Deoxysugar Moieties (e.g., D-olivose, D-oliose)

The saccharide chains of the mithramycin family, including this compound, are composed of deoxysugars such as D-olivose and D-oliose. nih.govasm.orgnih.gov These sugars are synthesized from glucose-1-phosphate through a dedicated pathway involving enzymes like MtmD and MtmE. researchgate.net The glycosyltransferases then act in a sequential manner to attach these sugars to the aglycone. nih.govasm.org this compound is a tetracyclic intermediate that contains three sugar moieties. nih.gov

Characterization of Specific Glycosyltransferases (e.g., MtmGI, MtmGII, CmmGI, CmmGII)

Several specific glycosyltransferases involved in mithramycin and the related chromomycin (B10761888) A3 biosynthesis have been identified and characterized. In the mithramycin pathway, MtmGI and MtmGII are proposed to be responsible for the formation and transfer of a disaccharide unit. nih.govnih.gov Inactivation of these genes leads to the accumulation of intermediates lacking this disaccharide. nih.gov Similarly, in the chromomycin A3 pathway, CmmGI and CmmGII have been shown to play analogous roles in disaccharide formation. asm.org These studies highlight the specific and sequential action of these enzymes in building the final glycosylated natural product.

Methylation Reactions Catalyzed by Specific Methyltransferases

The biosynthesis of mithramycin involves crucial methylation steps that modify the polyketide core. These reactions are catalyzed by highly specific S-adenosylmethionine-dependent methyltransferases encoded within the mithramycin gene cluster. ebi.ac.uknih.gov

O-Methylation and C-Methylation Steps (e.g., MtmMI, MtmMII)

Two key enzymes, MtmMI and MtmMII, are responsible for the O-methylation and C-methylation of mithramycin precursors, respectively. ebi.ac.uknih.gov

The first of these methylation events is an O-methylation at the C-4 position of the tetracyclic core. This reaction is catalyzed by the 4-O-methyltransferase MtmMI, which converts 4-demethylpremithramycinone (B1216148) into premithramycinone. nih.govresearchgate.net This step occurs prior to the attachment of any sugar moieties to the aglycone. researchgate.netcjnmcpu.com Inactivation of the mtmMI gene results in the accumulation of the unmethylated precursor, 4-demethylpremithramycinone. ebi.ac.uknih.gov

The second key methylation is a C-methylation at the C-9 position of the aromatic ring system. This reaction is catalyzed by the C-methyltransferase MtmMII. ebi.ac.ukresearchgate.net Experimental evidence shows that MtmMII acts on various glycosylated intermediates, including 9-demethylthis compound. ebi.ac.uknih.gov The timing of this C-methylation appears to be flexible, as it can occur after the attachment of the first, second, or the completed trisaccharide chain. researchgate.netnih.gov For instance, premithramycin A2 and this compound, which are di- and tri-glycosylated intermediates respectively, already possess the C-9 methyl group, suggesting the methylation must occur before the final sugars of the trisaccharide are added. nih.gov Mutants lacking a functional mtmMII gene accumulate intermediates that lack the C-9 methyl group, such as 9-demethylthis compound. ebi.ac.uknih.gov

Table 1: Key Methyltransferases in Mithramycin Biosynthesis

| Enzyme | Gene | Type | Substrate(s) | Function | Effect of Gene Inactivation |

|---|---|---|---|---|---|

| MtmMI | mtmMI | O-methyltransferase | 4-demethylpremithramycinone | Catalyzes the 4-O-methylation of the aglycone before glycosylation. nih.govresearchgate.net | Accumulation of 4-demethylpremithramycinone. ebi.ac.uknih.gov |

| MtmMII | mtmMII | C-methyltransferase | 9-demethylthis compound and other glycosylated intermediates. ebi.ac.uknih.gov | Catalyzes the 9-C-methylation of the aromatic ring. ebi.ac.uk | Accumulation of 9-demethylthis compound and other unmethylated intermediates. ebi.ac.uknih.gov |

Oxidative Cleavage and Conversion to Tricyclic Structures

A pivotal and defining step in the biosynthesis of aureolic acids is the transformation of the tetracyclic intermediate into a tricyclic structure. This is accomplished through a remarkable enzymatic ring-opening reaction.

Enzymatic Mechanism of Fourth Ring Cleavage (e.g., MtmOIV monooxygenase)

The conversion of the tetracyclic scaffold is catalyzed by MtmOIV, a Baeyer-Villiger monooxygenase (BVMO). nih.govresearchgate.net This homodimeric enzyme is dependent on FAD and NADPH for its activity. nih.govasm.orgacs.org The MtmOIV-catalyzed reaction involves the oxidative cleavage of a C-C bond in the fourth ring of its substrate, which is a key frame-modifying step in the pathway. nih.govacs.org This Baeyer-Villiger reaction is essential, as it converts biologically inactive tetracyclic precursors into the active tricyclic form of the drug. nih.govasm.org

The primary natural substrate for MtmOIV is premithramycin B, a fully glycosylated tetracyclic intermediate. nih.govasm.org However, studies have demonstrated that MtmOIV has some substrate flexibility, as it can also process other tetracyclic intermediates like premithramycin A2 and this compound. asm.org The enzyme's tolerance extends to substrates with incomplete or modified sugar chains, highlighting its adaptability. nih.gov The three-dimensional crystal structure of MtmOIV has been determined, providing insights into its substrate binding and catalytic mechanism, which may facilitate future engineering efforts to create novel mithramycin analogues. nih.govacs.orgacs.org

Table 2: Characteristics of the MtmOIV Monooxygenase

| Feature | Description | Reference(s) |

|---|---|---|

| Enzyme Class | Baeyer-Villiger Monooxygenase (BVMO) | nih.govresearchgate.net |

| Gene | mtmOIV | asm.org |

| Structure | Homodimer | nih.govacs.org |

| Cofactors | FAD and NADPH | nih.govasm.orgacs.org |

| Reaction Type | Oxidative C-C bond cleavage (Baeyer-Villiger reaction) | nih.govijpsonline.com |

| Primary Substrate | Premithramycin B (fully glycosylated tetracyclic intermediate) | nih.govasm.org |

| Function | Converts tetracyclic precursor into a tricyclic structure, generating the aliphatic side chain. | asm.orgrsc.org |

Formation of Mithramycin-like Aglycones

The oxidative cleavage catalyzed by MtmOIV results in the formation of a tricyclic molecule with a newly formed pentyl side chain. researchgate.net The direct product of this reaction is mithramycin DK, which is the immediate precursor to the final mithramycin molecule. acs.org This transformation is critical for the compound's biological activity, as the tetracyclic intermediates are inactive. researchgate.net

The biosynthetic pathway, however, does not end with the MtmOIV reaction. A final tailoring step is required, which is catalyzed by the ketoreductase MtmW. This enzyme reduces a keto group on the aliphatic side chain generated by MtmOIV to produce the final active mithramycin. researchgate.netrsc.org Research suggests that MtmOIV and MtmW may form a complex to ensure the efficient and controlled conversion of premithramycin B into mithramycin, preventing the accumulation of unstable intermediates. researchgate.net

Genetic Organization and Regulation of the Biosynthetic Gene Cluster

The production of this compound and the subsequent conversion to mithramycin are governed by a large biosynthetic gene cluster (BGC) in S. argillaceus. asm.orgrsc.org The genetic organization of this cluster is distinct from that of the closely related chromomycin A3 BGC, despite their structural similarities. ijpsonline.comresearchgate.net A notable feature of the mithramycin cluster is the presence of a 241-base pair perfect repeat at each end, which may have implications for its evolutionary acquisition. researchgate.net The regulation of this cluster is tightly controlled by at least two specific transcriptional regulators. nih.gov

Two primary regulatory genes, mtmR and mtrY, have been identified and shown to control the expression of the mithramycin BGC. nih.govoup.com

mtmR : This gene encodes a protein belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family, which are known to be pathway-specific activators. nih.govoup.com MtmR functions as a positive regulator, and its inactivation completely halts mithramycin production. oup.com Transcriptional analyses have shown that MtmR activates the expression of multiple operons within the gene cluster. nih.gov

mtrY : This gene encodes a PadR-like transcriptional regulator that plays a dual role. nih.gov It acts as a positive regulator necessary for achieving high production levels of mithramycin. nih.gov Simultaneously, it functions as a repressor, controlling the expression of its own gene and nearby resistance genes. This repression is released in the presence of mithramycin, suggesting a feedback mechanism. Furthermore, MtrY enhances the expression of other biosynthetic genes by positively influencing the promoter of the main activator, mtmR. nih.gov

Table 3: Regulatory Genes of the Mithramycin Biosynthetic Cluster

| Gene | Encoded Protein Family | Regulatory Role | Function |

|---|---|---|---|

| mtmR | SARP (Streptomyces Antibiotic Regulatory Protein) | Activator | Essential positive regulator that activates the transcription of multiple biosynthetic operons. nih.govoup.com |

| mtrY | PadR-like | Dual (Activator/Repressor) | Enhances overall mithramycin production while also repressing its own gene and resistance genes until mithramycin is present. nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 4-demethylpremithramycinone |

| 7-demethylmithramycin |

| 9-demethylthis compound |

| Chromomycin A3 |

| Mithramycin |

| Mithramycin DK |

| Premithramycin A1 |

| Premithramycin A2 |

| This compound |

| Premithramycin B |

Biological Activities in Preclinical Research Models

In Vitro Cellular Activity Evaluations

Premithramycin A3, a member of the aureolic acid family of antitumoral compounds, has demonstrated notable antiproliferative activity across various cancer cell lines in preclinical studies. thieme-connect.com The broader family of mithramycin and its analogues, including premithramycins, are known to exert their effects by binding to the minor groove of GC-rich DNA, thereby interfering with the binding of transcription factors and disrupting cellular processes essential for cancer cell growth. oup.com

Research on related mithramycin analogues has shown significant growth inhibition in a wide array of cancer cell lines. For instance, the mithralog DIG-MTM-SK displayed GI50 values (the concentration required to inhibit cell growth by 50%) between 10 nM and 1 µM for most cell lines in the NCI-60 anticancer drug screening panel. thieme-connect.com This compound was particularly effective against ovarian tumor IGROVI1 and breast tumor MDA-MB-231 cell lines. thieme-connect.com Another set of mithramycin analogues also demonstrated high antitumor activity at micromolar concentrations against a panel of three tumor cell lines. thieme-connect.com

While specific IC50 values for this compound across a wide panel of cell lines are not extensively detailed in the provided search results, the collective evidence for the aureolic acid group strongly supports its antiproliferative potential. For example, the related compound Chromomycin (B10761888) A3 has shown potent activity. nih.gov The antiproliferative effects of these compounds are often cancer-type specific, with varying efficacy observed in different cell lines. news-medical.net

Table 1: Antiproliferative Activity of Related Mithramycin Analogues in Selected Cancer Cell Lines This table is representative of the activity of the broader class of mithramycin analogues, to which this compound belongs.

| Compound/Analogue | Cancer Cell Line | Activity Metric | Reported Value |

| DIG-MTM-SK | Ovarian (IGROVI1) | GI50 | 10 nM - 1 µM |

| DIG-MTM-SK | Breast (MDA-MB-231) | GI50 | 10 nM - 1 µM |

| Mithramycin Analogue 33 | Breast (MCF-7) | Improved Apoptosis | - |

| Mithramycin Analogue 35 | Breast (MCF-7) | Improved Apoptosis | - |

| Mithramycin Analogue 33 | Breast (MDA-MB-231) | Significant Effect | - |

| Mithramycin Analogue 36 | Breast (MDA-MB-231) | Significant Effect | - |

Data sourced from studies on various mithramycin derivatives. thieme-connect.com

This compound and its related compounds are known to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. oup.com The mechanism often involves the stabilization of the tumor suppressor protein p53 and the induction of Cdk inhibitors like p21CIP1/WAF1, leading to a halt in cell cycle progression, typically at the G2/M phase. nih.gov

Studies on mithramycin analogues have demonstrated that they can induce apoptosis, or programmed cell death, in cancer cells. oup.com For instance, certain analogues showed improved apoptotic activity against the estrogen receptor (ER)-positive human breast cancer cell line MCF-7 compared to the parent drug mithramycin. thieme-connect.com The induction of apoptosis is a key mechanism for the anticancer effects of many chemotherapeutic agents. nih.govnih.gov The ability of these compounds to trigger apoptosis can be assessed through methods like the TUNEL assay. thieme-connect.com

Furthermore, the tumor suppressor gene PTEN, which is involved in inducing cell cycle arrest and apoptosis, is a key player in pathways that can be influenced by compounds targeting DNA. vdoc.pub While direct studies on this compound's effect on specific cell cycle proteins are limited in the search results, the known mechanisms of the aureolic acid family suggest a strong likelihood of activity in these pathways. oup.comvdoc.pub

The binding of this compound and its congeners to GC-rich DNA sequences has profound effects on gene expression. oup.com These GC-rich regions are often found in the promoter regions of genes, including those that regulate cellular differentiation. alliedacademies.orgmedcraveonline.com By interfering with the binding of transcription factors, these compounds can alter the expression of a multitude of genes involved in critical cellular processes. oup.com

Retinoids, for example, are known to induce cellular differentiation by binding to nuclear receptors that regulate gene expression, a process that can be influenced by changes in DNA accessibility. nih.gov The regulation of gene expression is a fundamental aspect of how stem cells differentiate into specialized cells. khanacademy.org Epigenetic modifications and the binding of transcription factors play a crucial role in this process, which can be modulated by DNA-binding agents. alliedacademies.orgfrontiersin.org

Research on a related mithramycin derivative, SDK, revealed through RT-PCR and microarray analysis that it repressed the transcription of numerous genes implicated in cancer development and progression. oup.com These genes were involved in cell cycle control, apoptosis, migration, invasion, and angiogenesis, highlighting the pleiotropic effects stemming from its interaction with GC-rich DNA and subsequent influence on transcription factor activity. oup.com This suggests that this compound likely shares the ability to modulate gene expression patterns related to cellular differentiation and cancer progression.

Structure Activity Relationship Sar Investigations of Premithramycin A3 Derivatives

Impact of Aglycone Core Modifications on Biological Effects

The integrity and specific substitutions on the tricyclic aromatic core are crucial for bioactivity. A key transformation in the biosynthesis of Mithramycin is the oxidative cleavage of the fourth ring of tetracyclic precursors to form the tricyclic aglycone. nih.govresearchgate.net This conversion is considered a critical event, as only the tricyclic derivatives appear to be biologically active. nih.govnih.gov

One of the most significant alterations studied is the methylation at the C-7 position of the aromatic ring. The analogue 7-demethyl-mithramycin, which lacks this methyl group, demonstrates significantly different DNA binding properties compared to Mithramycin. The C-7 methyl group is essential for high-affinity binding to specific GC-rich DNA sequences. nih.gov It is proposed that this methyl group fits into the floor of the DNA minor groove, helping to correctly position the trisaccharide chain for sequence-selective interactions. nih.gov

Mithramycin SA, which has a shorter, two-carbon side chain ending in a carboxylic acid, shows decreased anticancer activity compared to the parent compound. nih.gov However, further synthetic modification of this carboxylic acid group to introduce different functionalities can restore and even enhance the activity to levels comparable to more potent analogues like MTM-SK. nih.gov MTM-SK, which also possesses a shorter side chain than MTM, has demonstrated an improved therapeutic index. researchgate.netnih.gov These findings underscore that the length, structure, and terminal functional group of the C-3 side chain are critical determinants of biological activity, likely by modulating the interaction with the DNA phosphate (B84403) backbone. nih.govnih.gov

| Compound | C-3 Side Chain Structure | Relative Anticancer Activity |

|---|---|---|

| Mithramycin (MTM) | (1'S,2'R,3'R)-1',2'-dihydroxy-3'-methoxypentyl | Baseline |

| Mithramycin SK (MTM-SK) | (1'S)-1'-hydroxy-2'-oxobutyl | Increased |

| Mithramycin SA (MTM-SA) | Carboxyethyl | Decreased |

| Mithramycin SA Derivatives | Amide/ester-linked functional groups | Comparable to MTM-SK |

Role of Saccharide Chains in Molecular Recognition and Potency

The two oligosaccharide chains attached to the aglycone at positions C-2 (a disaccharide) and C-6 (a trisaccharide) are not merely passive additions; they are indispensable for the molecule's ability to recognize and bind to its DNA target with high affinity and specificity. researchgate.netresearchgate.net

The number and arrangement of the sugar units are critical for biological function. The aureolic acid family of antibiotics, including Mithramycin, Chromomycin (B10761888), and Olivomycin, differ in the nature and linking of their saccharide chains, which consist of various 2,6-dideoxysugars. nih.govmdpi.com These structural variations lead to subtle but important differences in their DNA binding and activity profiles. nih.gov

The intact C-D-E trisaccharide moiety is essential for the formation of the drug dimer in the DNA minor groove and for optimal DNA binding. nih.gov This has been demonstrated with analogues like demycarosyl-mithramycin SK, which is missing the terminal D-mycarose sugar (the E sugar) of the trisaccharide chain. nih.gov The removal of this single sugar residue negatively impacts the compound's activity. Biosynthetic studies have shown that the glycosyltransferases responsible for assembling the sugar chains act in a specific sequence, and interruption of this sequence can lead to the production of truncated, less active analogues. nih.gov The sugar chains form intermolecular bonds with the DNA sugar-phosphate backbone, stabilizing the drug-DNA complex. researchgate.net

Post-glycosylation modifications, such as acetylation and methylation of the sugar hydroxyl groups, can dramatically alter the DNA binding properties and biological activity of aureolic acid antibiotics. A primary example is the difference between Mithramycin and Chromomycin A3. nih.gov

| Compound | Terminal Sugar (E) Modification | Effect on DNA Binding |

|---|---|---|

| Mithramycin | No acetylation; free hydroxyl groups | Permits cooperative self-association of drug dimers |

| Chromomycin A3 | Acetylation of a key hydroxyl group | Prevents self-association of drug dimers |

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking, Molecular Dynamics Simulations)

Computational methods are powerful tools for elucidating the SAR of complex natural products like Premithramycin A3 and its derivatives. These approaches provide atomic-level insights into the interactions between the drug and its biological target, guiding the design of new analogues with improved properties. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations have been employed to study Mithramycin-A and its analogues. nih.gov These studies have confirmed that the drug binds as a dimer in the minor groove of GC-rich DNA, a process coordinated by a divalent metal ion like Mg²⁺. nih.govoup.com Docking analyses can predict the binding energy of different analogues, while MD simulations provide a dynamic view of the stability of the drug-DNA complex over time. nih.gov Simulations can identify the specific amino acids or DNA bases that form crucial hydrogen bonds or other interactions with the ligand, explaining why certain modifications enhance or diminish activity. nih.govresearchgate.net For instance, simulations can model how changes in the C-3 side chain alter the interaction with the DNA phosphate backbone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. aimspress.commdpi.com While specific QSAR models for this compound derivatives are not widely published, this methodology could be applied to a set of analogues. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model could be built to predict the anticancer potency of novel, unsynthesized derivatives. mdpi.com Such models can identify the key structural features that positively or negatively influence activity, providing a rational basis for further drug design and optimization. mdpi.com

Synthetic and Combinatorial Biosynthesis Methodologies for Premithramycin A3 Analogs

Strategies for Rational Design and Diversification of Aureolic Acids

Rational design strategies for creating new aureolic acid derivatives are founded on a detailed understanding of their biosynthetic pathways. researchgate.net By manipulating the genes responsible for constructing the molecule, researchers can systematically introduce structural modifications. researchgate.netrsc.org

Gene inactivation is a cornerstone of combinatorial biosynthesis, allowing for the targeted disruption of specific steps in the metabolic pathway. psu.eduthieme-connect.com This often leads to the accumulation of biosynthetic intermediates that would otherwise be transient. Premithramycin A3 is itself an example of such an intermediate, isolated from mutant strains of the mithramycin producer, Streptomyces argillaceus. psu.edu

The biosynthesis of the final mithramycin molecule involves a series of sequential glycosylations. thieme-connect.com this compound is a tetracyclic intermediate that contains a trisaccharide chain composed of D-olivose, D-oliose, and D-mycarose attached to the aglycone. psu.edu Its accumulation can be prompted by disrupting the genes responsible for the subsequent steps. For instance, the inactivation of mtmGI and mtmGII, the two genes encoding glycosyltransferases responsible for adding the disaccharide chain, results in the accumulation of several tetracyclic intermediates, including premithramycin A1, premithramycin A2, and this compound. psu.edunih.gov Similarly, blocking the ketoreductase MtmW, which acts on the side chain in a late biosynthetic step, has led to other novel mithramycin derivatives like mithramycin SK and mithramycin SA. researchgate.net

These accumulated intermediates are valuable not only as novel compounds but also as substrates for further enzymatic or chemical modification. psu.edu

Table 1: Examples of Novel Aureolic Acid Analogs Generated by Gene Inactivation

| Inactivated Gene(s) | Producing Strain | Key Accumulated Compound(s) | Structural Feature | Source(s) |

| mtmGI / mtmGII | Streptomyces argillaceus | Premithramycin A1, Premithramycin A2, this compound | Tetracyclic intermediates lacking the disaccharide chain | psu.edunih.gov |

| mtmW | Streptomyces argillaceus | Mithramycin SK, Mithramycin SA | Tricyclic analogs with a modified C-3 side chain | researchgate.net |

| mtmOIV | Streptomyces argillaceus | Premithramycin B | Tetracyclic precursor prior to ring cleavage | thieme-connect.comresearchgate.net |

| cmmWI | Streptomyces griseus | Demethyl-demycarosyl-chromomycin A3 | Analog lacking specific side chain reduction and a sugar | researchgate.net |

Heterologous expression involves transferring the entire biosynthetic gene cluster (BGC), or specific genes from it, into a more genetically tractable host organism, such as Streptomyces albus. nih.govd-nb.info This approach offers several advantages: it can lead to higher production yields, facilitate the production of compounds in a "cleaner" background free of related native metabolites, and enable easier genetic manipulation for pathway engineering. d-nb.info

This strategy has been successfully employed to produce new aureolic acids. For example, the discovery of metathramycin and premetathramycin was achieved by expressing a novel aureolic acid BGC, discovered through metagenomic screening, in S. albus. nih.govrsc.org Furthermore, researchers have reconstituted the biosynthetic pathway for 4-demethyl-premithramycinone, the foundational aglycone for all premithramycins, in S. albus by sequentially expressing the required gene cassettes. d-nb.info This confirmed the function of the individual genes and the order of the biosynthetic steps, paving the way for more complex engineering to generate diverse analogs. d-nb.info

Biocatalytic Approaches for Structural Modifications

Biocatalysis utilizes isolated enzymes to perform specific chemical transformations on a substrate. This method is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity), which is often difficult to achieve with traditional chemical methods, especially on complex molecules with multiple functional groups like the aureolic acids. researchgate.netnih.gov

The enzymatic derivatization of aureolic acids and their precursors, such as those in the premithramycin series, can generate novel analogs. thieme-connect.com Hydrolases, particularly lipases, have proven effective for the regioselective acylation of hydroxyl groups on the aureolic acid scaffold. thieme-connect.comresearchgate.net

For instance, studies have demonstrated the successful lipase-catalyzed acylation of mithramycin and its analog, mithramycin SK. researchgate.net This enzymatic approach allows for the specific modification of certain hydroxyl groups on the sugar moieties, leading to compounds with potentially improved biological activity. researchgate.net While direct enzymatic acylation of this compound has not been extensively documented, the success with structurally similar compounds demonstrates the feasibility of this strategy for modifying its sugar chains or aglycone. This biocatalytic method provides a sustainable and efficient route to expand the chemical diversity of these complex natural products. thieme-connect.commdpi.com

Table 2: Biocatalytic Applications in Aureolic Acid Modification

| Enzyme Type | Example Enzyme | Reaction Type | Substrate(s) | Outcome | Source(s) |

| Lipase | Lipase from Candida antarctica | Regioselective Acylation | Mithramycin, Mithramycin SK | Generation of acylated analogs with improved cytotoxicity | researchgate.net |

| Monooxygenase | MtmOIV | Baeyer-Villiger Oxidation | Premithramycin B | Oxidative cleavage of the fourth ring to form the tricyclic core | thieme-connect.comacs.org |

| Glycosyltransferase | UrdGT2 | C-Glycosylation | Premithramycinone | Attachment of a sugar moiety to the aglycone core | thieme-connect.com |

Chemoenzymatic Synthesis of Complex Glycosylated Structures

Chemoenzymatic synthesis is a powerful hybrid strategy that combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. researchgate.net This approach is particularly useful for creating complex glycosylated molecules that are inaccessible through purely chemical or biological means. In this methodology, chemical methods can be used to synthesize unnatural aglycones or modified sugar building blocks, which are then coupled together using promiscuous glycosyltransferase enzymes. oup.com

A notable application of this strategy is "glycorandomization," where a library of diverse nucleotide-diphosphate (NDP)-sugars is created and then presented to a flexible glycosyltransferase along with an aglycone substrate. google.com This allows for the generation of a large library of novel glycosylated compounds with varied carbohydrate attachments. google.com Such techniques could be applied to the this compound scaffold or its precursors to generate analogs with novel sugar chains, potentially altering their DNA-binding specificity and biological activity.

Chemical Synthesis Approaches to Aglycone and Saccharide Fragments

The total chemical synthesis of complex natural products like this compound is an exceptionally challenging endeavor due to the molecule's dense stereochemistry and multiple functional groups. uky.edu Consequently, purely synthetic routes are rare, and research has often focused on the synthesis of the constituent parts: the aglycone and the individual saccharide fragments.

Synthesizing the polyketide-derived aglycone requires a multi-step process to correctly install the various chiral centers and functional groups. Similarly, the synthesis of the deoxysugars, such as D-olivose and D-mycarose found in this compound, is non-trivial. To overcome these difficulties, researchers often turn to enzymatic or chemoenzymatic methods even for the synthesis of the building blocks. For example, the enzymatic total synthesis of TDP-D-olivose, a key precursor for the glycosylation steps in mithramycin biosynthesis, has been demonstrated. researchgate.net These synthesized fragments can then be used in chemoenzymatic approaches or as standards for biosynthetic studies.

Future Research Perspectives and Translational Potential in Research Settings

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of Premithramycin A3 is part of the broader, well-studied mithramycin (MTM) pathway in Streptomyces argillaceus. d-nb.infonih.gov MTM, an antitumor antibiotic, and its analogues are aureolic acid-type polyketides. d-nb.infohbni.ac.in The journey from simple precursors to the complex structure of this compound involves a series of enzymatic reactions, many of which have been characterized. However, several steps and the enzymes catalyzing them remain to be fully elucidated.

The biosynthesis of the MTM aglycone, 4-demethyl-premithramycinone, begins with the formation of a linear decaketide by the minimal polyketide synthase (PKS) MtmPKS. d-nb.infonih.gov This is followed by a series of cyclization and aromatization reactions catalyzed by enzymes such as MtmQ and MtmY to form the first three rings. d-nb.infonih.gov The formation of the fourth ring requires the action of MtmL, an ATP-dependent acyl-CoA ligase, and MtmX. d-nb.infonih.gov Subsequent oxygenation and reduction steps are catalyzed by MtmOII and MtmTI/MtmTII to yield 4-demethyl-premithramycinone. d-nb.infonih.gov

From this point, a series of post-PKS modifications, including glycosylation and methylation, lead to the formation of various intermediates, including this compound. The glycosyltransferases MtmGIV and MtmGIII are responsible for attaching the first two sugar moieties, D-olivose and D-oliose, respectively, to the C12a-hydroxyl group of the tetracyclic core. cjnmcpu.com MtmGIV then adds a third sugar, 4-keto-D-mycarose, which is subsequently reduced by the ketoreductase MtmTIII to form 9-demethyl-premithramycin A3. cjnmcpu.com

A key remaining question is the precise timing and interplay of the C9-methylation. The C-methyltransferase MtmMII is known to catalyze the C9-methylation of 9-demethyl-premithramycin A3 to yield the immediate precursor to this compound. cjnmcpu.comescholarship.org However, the flexibility and substrate specificity of MtmMII and the other tailoring enzymes are not fully understood. Further research is needed to determine if these enzymes can act on alternative substrates, potentially leading to a wider array of "unnatural" natural products. The characterization of these enzymes, particularly their three-dimensional structures and catalytic mechanisms, will be crucial for the rational design of novel derivatives. ijpsonline.com

The table below summarizes the key characterized enzymes in the later stages of the this compound biosynthetic pathway.

| Enzyme | Gene | Function | Reference |

| MtmGIV | mtmGIV | Attaches D-olivose and 4-keto-D-mycarose | cjnmcpu.com |

| MtmGIII | mtmGIII | Attaches D-oliose | cjnmcpu.com |

| MtmTIII | mtmTIII | Reduces 4-keto-D-mycarose | cjnmcpu.com |

| MtmMII | mtmMII | C9-methylation | cjnmcpu.comescholarship.orggenome.jp |

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy and Specificity Screening

The translational potential of this compound and its derivatives hinges on rigorous preclinical evaluation. ontosight.ai The development of advanced in vitro and in vivo models is critical for screening their efficacy and specificity. psu.edudoria.fi

In Vitro Models: Initial screening typically involves a panel of human cancer cell lines to assess the antiproliferative activity of the compounds. psu.eduthieme-connect.com Beyond standard 2D cell cultures, three-dimensional (3D) spheroid and organoid models are becoming increasingly important. These models more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, providing a more predictive assessment of a compound's efficacy.

In Vivo Models: Promising candidates from in vitro studies are then advanced to in vivo models. scribd.com Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach to evaluate the antitumor activity of novel compounds in a living system. thieme-connect.comresearchgate.net Orthotopic models, where tumors are grown in the organ of origin, can provide more relevant data on tumor progression and response to treatment. thieme-connect.com Furthermore, patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient into a mouse, are considered highly predictive of clinical outcomes.

The table below outlines various preclinical models and their applications in screening this compound and its analogs.

| Model Type | Description | Application | Reference |

| 2D Cell Culture | Monolayer of cancer cells grown on a flat surface. | High-throughput screening of antiproliferative activity. | psu.edu |

| 3D Spheroids | Aggregates of cancer cells grown in suspension or non-adherent plates. | Assessment of drug penetration and efficacy in a more tissue-like context. | |

| Organoids | 3D cultures derived from stem cells that self-organize into organ-like structures. | Evaluation of efficacy and toxicity in a patient-specific manner. | |

| Xenografts | Implantation of human cancer cell lines into immunocompromised mice. | In vivo assessment of antitumor activity and tolerability. | thieme-connect.comresearchgate.net |

| Orthotopic Models | Implantation of tumor cells into the corresponding organ in an animal. | More accurate modeling of tumor-stroma interactions and metastasis. | thieme-connect.com |

| PDX Models | Implantation of a patient's tumor tissue directly into an immunocompromised mouse. | Highly predictive model for personalized medicine approaches. |

Rational Design of Next-Generation this compound Derivatives with Tailored Biological Activities

The knowledge gained from the biosynthetic pathway and structure-activity relationship (SAR) studies of aureolic acid antibiotics provides a solid foundation for the rational design of new this compound derivatives. hbni.ac.incjnmcpu.comdtic.mil The goal is to create "mithralogs" with improved therapeutic indices—enhanced antitumor activity and reduced toxicity. thieme-connect.com

Combinatorial biosynthesis is a powerful strategy for generating novel derivatives. thieme-connect.com This involves genetically engineering the Streptomyces argillaceus producer strain to alter the biosynthetic pathway. thieme-connect.com For example, inactivating or modifying the genes encoding glycosyltransferases can lead to the production of analogs with different sugar chains, which can significantly impact their biological activity and DNA binding affinity. thieme-connect.comresearchgate.net

Another approach is biocatalysis, which uses isolated enzymes to perform specific modifications on the this compound scaffold. thieme-connect.com Lipases, for instance, can be used to selectively acylate hydroxyl groups, leading to derivatives with altered solubility and pharmacokinetic properties. thieme-connect.com

The table below presents strategies for the rational design of this compound derivatives.

| Design Strategy | Description | Potential Outcome | Reference |

| Combinatorial Biosynthesis | Genetic modification of the producer strain to alter the biosynthetic pathway. | Generation of novel analogs with modified aglycones or sugar moieties. | thieme-connect.comdtic.mil |

| Gene Inactivation | Knocking out specific genes in the biosynthetic cluster. | Production of biosynthetic intermediates or shunt products with unique structures. | thieme-connect.com |

| Heterologous Expression | Expressing biosynthetic genes from other organisms in the producer strain. | Introduction of novel tailoring enzymes to create hybrid molecules. | uni-saarland.de |

| Biocatalysis | Use of isolated enzymes to modify the compound in vitro. | Selective and specific modifications, such as acylation or glycosylation. | thieme-connect.com |

| Semi-synthesis | Chemical modification of the isolated natural product. | Creation of derivatives that are not accessible through biological methods. |

Exploration of Novel Mechanisms of Action Beyond Established Aureolic Acid Interactions

The primary mechanism of action for aureolic acid antibiotics like mithramycin is the binding to GC-rich sequences in the minor groove of DNA, which displaces transcription factors and inhibits gene expression. d-nb.infohbni.ac.in While this compound is expected to share this mechanism, it is crucial to investigate potential novel or secondary mechanisms of action.

Recent studies on mithramycin and its analogs have suggested that their biological effects may not be solely due to transcription inhibition. nih.govoup.com For example, some derivatives have shown the ability to induce cellular differentiation or apoptosis through pathways that may be independent of their direct DNA binding activity. nih.gov

Advanced research techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular response to this compound treatment. These approaches can help identify novel cellular targets and pathways that are modulated by the compound, potentially revealing new mechanisms of action beyond transcription factor displacement.

Investigation of this compound and Analogs in Research on Non-Oncological Disease Models (e.g., gene regulation in specific cellular pathways)

The ability of aureolic acid compounds to modulate gene expression makes them valuable research tools for studying gene regulation in various cellular pathways, not limited to cancer. researchgate.net The specificity of this compound for certain GC-rich promoter regions could be exploited to study the role of specific transcription factors and their target genes in a variety of biological processes.

For instance, these compounds could be used to investigate gene networks involved in development, inflammation, or neurodegenerative diseases where aberrant gene expression is a contributing factor. nih.gov The development of this compound analogs with even greater specificity could provide highly selective chemical probes to dissect complex regulatory circuits.

Optimization of Production Methods for Research-Scale and Preclinical Compound Supply

A significant bottleneck in the research and development of new natural products is often the low production yield from the native producer strains. d-nb.infotandfonline.com To facilitate extensive preclinical studies, it is essential to optimize the production of this compound and its derivatives. mdpi.com

Metabolic engineering of the Streptomyces argillaceus host strain is a key strategy to enhance production titers. d-nb.inforesearchgate.net This can involve overexpressing positive regulatory genes, deleting competing metabolic pathways to channel more precursors into the this compound pathway, and optimizing fermentation conditions. d-nb.infomdpi.com

Heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable and high-yielding host, such as Streptomyces coelicolor or Streptomyces albus, is another promising approach. d-nb.infouni-saarland.de The development of "super-host" strains that are engineered for high-level production of secondary metabolites can significantly improve the supply of these valuable compounds for research purposes. uni-saarland.de

Q & A

Q. What is the enzymatic pathway for Premithramycin A3 conversion into mithramycin, and what key enzymes are involved?

this compound undergoes oxidative cleavage catalyzed by Baeyer-Villiger monooxygenases (BVMOs) such as MtmOIV or CmmOIV. These FAD-dependent enzymes require NADPH and O₂ to oxidize this compound, forming a lactone intermediate. Subsequent hydrolysis and reduction steps (e.g., via MtmW) yield mithramycin. Critical steps include FAD binding to the substrate and the stereochemical specificity of the BVMO active site .

Q. Which analytical techniques are standard for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and NMR (1D/2D) are essential for structural elucidation. Ultra-performance liquid chromatography (UPLC) and HPLC-MS monitor biosynthetic intermediates. For example, ¹³C NMR distinguishes glycosylation patterns, while HRMS confirms molecular formulas (e.g., C51H74O24 for mithramycin analogues) .

Q. How do glycosylation patterns influence this compound's role in biosynthesis?

Glycosylation (e.g., addition of D-olivose, D-oliose) precedes oxidative cleavage. In Streptomyces griseus, this compound derivatives with trisaccharide chains are substrates for BVMOs. Truncated glycosylation leads to inactive tetracyclic intermediates, emphasizing the necessity of complete sugar decoration for enzymatic processing .

Advanced Research Questions

Q. How can gene inactivation studies resolve contradictions in the timing of glycosylation and oxidation steps?

Targeted gene knockout (e.g., cmmOIV inactivation in S. griseus) combined with UPLC-MS analysis identifies accumulated intermediates. For instance, mutants lacking cmmOIV accumulate Premithramycin B4, confirming that O-acetylation and O-methylation occur before BVMO-mediated oxidation. This contradicts earlier hypotheses suggesting post-oxidation modifications .

Q. What methodologies determine substrate specificity of oxygenases like CmmOIV in this compound modification?

Substrate flexibility assays using synthetic analogues (e.g., 3A-deolivosyl-premithramycin B) reveal binding affinities via kinetic parameters (Km, kcat). Crystallography (e.g., PDB structures of MtmOIV-FAD complexes) identifies key residues (e.g., hydrophobic pockets accommodating the pentyl side chain) that dictate specificity .

Q. How can combinatorial biosynthesis optimize this compound-derived analogues with improved bioactivity?

Heterologous expression of tailoring enzymes (e.g., methyltransferases, glycosyltransferases) in Streptomyces hosts generates analogues like mithramycin SK. Structure-activity relationship (SAR) studies using DNA-binding assays (e.g., c-src promoter inhibition) and cytotoxicity screens prioritize candidates with reduced toxicity .

Q. What challenges arise in heterologous expression of this compound biosynthetic gene clusters?

Low titers due to poor enzyme solubility (e.g., MtmOIV) or incompatible regulatory elements require codon optimization and promoter engineering. Metagenomic cloning (e.g., soil DNA libraries) coupled with LC-MS-guided fractionation can bypass host compatibility issues .

Methodological Notes

- Contradiction Analysis : When biosynthetic pathways conflict (e.g., acetylation timing), comparative metabolomics of wild-type vs. mutant strains using HRMS/MS and isotopic labeling clarifies flux .

- Experimental Design : For enzyme assays, include negative controls (e.g., heat-inactivated MtmOIV) and quantify NADPH consumption spectrophotometrically (340 nm) to validate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.